3-(2-formylphenyl)benzoic Acid
Overview
Description
3-(2-Formylphenyl)benzoic acid, also known as 2’-formylbiphenyl-3-carboxylic acid, is an organic compound with the molecular formula C14H10O3. It is a derivative of benzoic acid, where the phenyl group is substituted with a formyl group at the ortho position.
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, such as this compound, are involved in various biochemical reactions
Metabolic Pathways
3-(2-formylphenyl)benzoic Acid is likely involved in certain metabolic pathways, potentially interacting with various enzymes or cofactors. Its effects on metabolic flux or metabolite levels could provide valuable insights into its biochemical role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-formylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. This method is favored due to its mild reaction conditions and high functional group tolerance .
Another method involves the direct formylation of biphenyl derivatives using formylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods allow for efficient production with high purity and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Formylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-(2-Carboxyphenyl)benzoic acid.
Reduction: 3-(2-Hydroxymethylphenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Formylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups and in the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 3-(2-formylphenyl)benzoic acid involves its interaction with molecular targets through its formyl and carboxyl functional groups. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The compound can modulate the activity of enzymes and receptors by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2’-Formylbiphenyl-3-carboxylic acid: Similar in structure but with different substitution patterns.
4’-Formylbiphenyl-3-carboxylic acid: Another isomer with the formyl group at the para position.
2’-Formyl-3-fluorobiphenyl: A fluorinated derivative with similar reactivity
Uniqueness
3-(2-Formylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new materials and pharmaceuticals with tailored properties .
Properties
IUPAC Name |
3-(2-formylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVOXGWJNSOFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374689 | |
Record name | 3-(2-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205871-52-9 | |
Record name | 3-(2-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 205871-52-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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